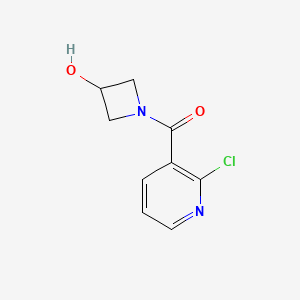

3-(3,4-Dimethoxypyrrolidin-1-yl)-3-oxopropanenitrile

Übersicht

Beschreibung

“3-(3,4-Dimethoxypyrrolidin-1-yl)-3-oxopropanenitrile” is also known as 3’,4’-Dimethoxy-α-pyrrolidinopentiophenone . It is a synthetic stimulant drug of the cathinone class that has been sold online as a designer drug . It is a relatively weak inhibitor of serotonin reuptake and has little affinity in vitro for dopamine or noradrenaline transporters .

Molecular Structure Analysis

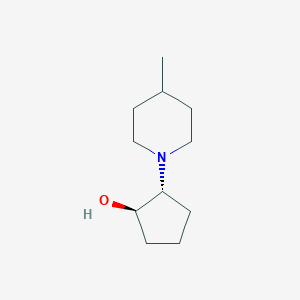

The molecular formula of this compound is C17H26NO3 . The structure contains a pyrrolidine ring, an extended α-carbon side chain, and methoxy groups attached to the 3 and 4 positions of the phenyl ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.1±0.1 g/cm3, boiling point of 413.9±35.0 °C at 760 mmHg, and a molar volume of 272.3±3.0 cm3 . It has a molar refractivity of 83.5±0.3 cm3, and a polar surface area of 39 Å2 .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

This compound has been extensively studied for its utility in synthesizing heterocyclic compounds. For instance, oxidative cyclizations of 3-oxopropanenitriles with conjugated alkenes have been performed using manganese(III) acetate to synthesize 4,5-dihydrofuran-3-carbonitriles containing heterocycles. Such reactions have yielded compounds in good yields, demonstrating the precursor's versatility in forming heterocyclic frameworks (Yılmaz, Uzunalioğlu, & Pekel, 2005).

Synthesis of Pyrazolo[3,4-b]pyridines

Another application involves the one-pot, four-component synthesis of pyrazolo[3,4-b]pyridines, highlighting the compound's role in facilitating complex reactions in green solvent systems. This approach has been shown to produce structurally diverse bicyclic pyrazolo[3,4-b]pyridines with potential biological and pharmacological activities, showcasing the compound's utility in medicinal chemistry (Majidi Arlan, Javahershenas, & Khalafy, 2020).

Anticancer Compound Development

Further research has explored its reactivity for the development of new heterocyclic compounds with anticancer activity. This includes the synthesis of thiazole derivatives and oxathiepine-6-carbonitriles, demonstrating the compound's potential in contributing to the discovery of new anticancer agents (Metwally, Abdelrazek, & Eldaly, 2016).

Antimicrobial Studies

Moreover, its derivatives have been synthesized for antimicrobial studies, illustrating its significance in developing novel antimicrobial agents. These studies have shown promising results, further extending the application of this compound in pharmaceutical research (Kheder & Mabkhot, 2012).

Advanced Material Development

In materials science, its derivatives have been used to develop environmentally sensitive fluorophores incorporating pyrene and fluorene moieties. These compounds exhibit strong blue-green fluorescence emission, making them suitable for various applications in the field of materials science, including sensors and fluorescent markers (Hussein, El Guesmi, & Ahmed, 2019).

Eigenschaften

IUPAC Name |

3-(3,4-dimethoxypyrrolidin-1-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-13-7-5-11(6-8(7)14-2)9(12)3-4-10/h7-8H,3,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRFHBZZMXLXWQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(CC1OC)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dimethoxypyrrolidin-1-yl)-3-oxopropanenitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2R)-2-{[(oxolan-2-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B1474451.png)

![(1S,2S)-2-[(4-methylpyrimidin-2-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474452.png)

![(1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474454.png)

![(1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol](/img/structure/B1474457.png)

![Ethyl 5-azaspiro[2.4]heptane-7-carboxylate](/img/structure/B1474461.png)